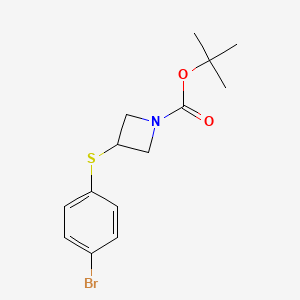

1-Boc-3-(4-bromophényl)sulfanylazétidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Boc-3-(4-bromophenyl)sulfanylazetidine, also known as tert-butyl 3-((4-bromophenyl)thio)azetidine-1-carboxylate, is a chemical compound with the molecular formula C14H18BrNO2S and a molecular weight of 344.27 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a sulfanylazetidine ring, which is further protected by a tert-butoxycarbonyl (Boc) group.

Applications De Recherche Scientifique

1-Boc-3-(4-bromophenyl)sulfanylazetidine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.

Organic Synthesis: The compound is used in the synthesis of complex organic molecules, particularly those containing azetidine rings.

Material Science: It is employed in the development of novel materials with specific properties, such as polymers and coatings.

Méthodes De Préparation

The synthesis of 1-Boc-3-(4-bromophenyl)sulfanylazetidine typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring is formed through cyclization reactions involving suitable precursors.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via nucleophilic substitution reactions, often using 4-bromophenyl halides.

Attachment of the Sulfanyl Group: The sulfanyl group is attached through thiolation reactions, using reagents like thiols or disulfides.

Protection with Boc Group: The final step involves the protection of the azetidine nitrogen with a Boc group, using reagents like di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Analyse Des Réactions Chimiques

1-Boc-3-(4-bromophenyl)sulfanylazetidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can convert the sulfanyl group to thiols.

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Major products formed from these reactions include substituted azetidines, sulfoxides, sulfones, and free amines.

Mécanisme D'action

The mechanism of action of 1-Boc-3-(4-bromophenyl)sulfanylazetidine depends on its specific application. In medicinal chemistry, it may interact with biological targets through its functional groups, such as the bromophenyl and sulfanyl groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to desired biological effects .

Comparaison Avec Des Composés Similaires

1-Boc-3-(4-bromophenyl)sulfanylazetidine can be compared with other azetidine derivatives, such as:

1-Boc-3-(4-chlorophenyl)sulfanylazetidine: Similar structure but with a chlorine atom instead of bromine.

1-Boc-3-(4-fluorophenyl)sulfanylazetidine: Contains a fluorine atom instead of bromine.

1-Boc-3-(4-methylphenyl)sulfanylazetidine: Features a methyl group instead of bromine.

The uniqueness of 1-Boc-3-(4-bromophenyl)sulfanylazetidine lies in the presence of the bromine atom, which can participate in specific chemical reactions and interactions that other halogens or substituents may not facilitate.

Activité Biologique

1-Boc-3-(4-bromophenyl)sulfanylazetidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-Boc-3-(4-bromophenyl)sulfanylazetidine is a heterocyclic compound characterized by the following structural features:

- Boc Group : A tert-butoxycarbonyl protecting group that enhances stability and solubility.

- Azetidine Ring : A four-membered cyclic amine that contributes to the compound's reactivity and biological properties.

- 4-Bromophenyl Group : A brominated aromatic substituent that may influence the compound's interaction with biological targets.

The molecular formula is C12H14BrN2OS, and its IUPAC name reflects its complex structure.

Synthesis

The synthesis of 1-Boc-3-(4-bromophenyl)sulfanylazetidine typically involves the following steps:

- Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving suitable precursors.

- Introduction of the Boc Group : The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

- Bromination : The 4-bromophenyl moiety is incorporated through bromination reactions on the aromatic ring.

Biological Activity

Research has indicated that 1-Boc-3-(4-bromophenyl)sulfanylazetidine exhibits several biological activities:

- Anticancer Properties : Studies suggest that compounds with similar structures may inhibit tumor growth by interfering with cellular signaling pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes, potentially offering therapeutic benefits in various diseases.

The biological activity of 1-Boc-3-(4-bromophenyl)sulfanylazetidine is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Binding : The azetidine ring and bromophenyl group may facilitate binding to active sites on enzymes, inhibiting their function.

- Modulation of Signaling Pathways : By affecting enzyme activity, the compound can alter signaling pathways related to cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological effects of 1-Boc-3-(4-bromophenyl)sulfanylazetidine:

-

Anticancer Activity :

- In vitro assays demonstrated that similar compounds can reduce cell viability in cancer cell lines by inducing apoptosis through caspase activation.

- A study reported that derivatives of this compound showed significant inhibition of tumor growth in xenograft models.

-

Enzyme Inhibition Studies :

- Research indicated that compounds with a sulfanyl group exhibit inhibitory effects on monoacylglycerol lipase (MAGL), which is implicated in neuroinflammation and pain modulation.

- Inhibition assays revealed that 1-Boc-3-(4-bromophenyl)sulfanylazetidine could significantly decrease MAGL activity, suggesting potential applications in treating neurodegenerative diseases.

Comparative Analysis

To better understand the significance of 1-Boc-3-(4-bromophenyl)sulfanylazetidine, a comparative analysis with similar compounds is useful:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 1-Boc-3-(4-bromophenyl)sulfanylazetidine | Anticancer, Enzyme Inhibition | Enzyme binding, Signaling modulation |

| 5-Amino-1H-pyrazole derivatives | Anticancer, Antimicrobial | Enzyme inhibition |

| Sulfanylated piperazine derivatives | Neuroprotective | Receptor modulation |

Propriétés

IUPAC Name |

tert-butyl 3-(4-bromophenyl)sulfanylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2S/c1-14(2,3)18-13(17)16-8-12(9-16)19-11-6-4-10(15)5-7-11/h4-7,12H,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVOGWJQEIOAJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)SC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.